molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1599799
CAS RN: 89792-07-4
M. Wt: 133.15 g/mol
InChI Key: YCQNXZAQYYNQTH-UHFFFAOYSA-N
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Description

“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .


Molecular Structure Analysis

The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .


Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been synthesized using various techniques, including ultrasonic-assisted synthesis. These methods have been shown to yield high-quality compounds, essential for further biological evaluation and application (Vazirimehr et al., 2017).

  • Structural Characterization : Detailed structural analysis, including FT-IR, 1H NMR, 13C NMR, and 2D nuclear Overhauser effect spectroscopy, is crucial in confirming the chemical structure of synthesized 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine compounds, aiding in their identification and differentiation (Vazirimehr et al., 2017).

Biological and Pharmacological Applications

  • Antibacterial Activity : Some derivatives of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies (Vazirimehr et al., 2017).

  • Antitumor and Antiviral Agents : Derivatives of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine have been explored as potent cytostatic or cytotoxic agents against various cancer cells, and as inhibitors of enzymes like dihydrofolate reductase. This highlights their potential in developing novel antitumor and antiviral therapies (Perlíková & Hocek, 2017).

Biophysical Research Applications

  • RNA Research : 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used as fluorescent probes in RNA research, aiding in the study of RNA structure, dynamics, and function (Tinsley & Walter, 2006).

  • Oligonucleotide Studies : These compounds have also been utilized in the study of oligonucleotides, particularly in understanding the recognition of DNA triple helices and providing insights into nucleic acid chemistry and biology (Ranasinghe et al., 2005).

Chemical Process Development

  • Large-Scale Synthesis : Research has been conducted on the large-scale synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating potential for economical and ecological production processes, which is crucial for pharmaceutical manufacturing (Fischer & Misun, 2001).

Safety And Hazards

Safety precautions for handling “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include wearing suitable protective clothing, gloves, and eye protection . It’s considered a low-toxicity substance, but long-term or excessive exposure can lead to irritation .

Future Directions

Research on “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives is ongoing, with a focus on developing more potent and effective targeted kinase inhibitors . The results of these studies could lead to the development of new therapeutic agents for various diseases.

properties

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNXZAQYYNQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470227
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

89792-07-4
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RK Bommeraa, R Merugub, L Eppakayalaa - Chem. Methodol, 2019 - researchgate.net
Five positional isomers of pyrrolopyrimidines are known to be the results of fusion of pyrrole to the pyrimidine nucleous: pyrrolo [2.3-d] pyrimidine, pyrrolo [3.2-d] pyrimidine, pyrrolo [3.4-d…
Number of citations: 5 www.researchgate.net
EA Meade, M Sznaidman, GT Pollard… - European journal of …, 1998 - Elsevier
An extensive series of analogues of the lead anxiolytic 4-benzylamino-2-methylpyrrolo[2,3-d]pyrimidine 1 was synthesized and evaluated in the Geller-Seifter conflict test for anxiolytic …
Number of citations: 26 www.sciencedirect.com
ML Sznaidman, EA Meade, LM Beauchamp… - Bioorganic & Medicinal …, 1996 - Elsevier
From a group of pyrrolo[2,3-d]pyrimidine compounds that have been screened against influenza virus, one derivative, 4-(3-piperidinyl benzylamino)-2-methyl-7H-pyrrolo[2,3-d]…
Number of citations: 6 www.sciencedirect.com
L Eppakayala - xisdxjxsu.asia
In the present study, presence of DIPEA, a combination of 2, 3-dihydro-1H-inden-2-amine and 4-chloro-2-methyl-7H-pyrrolo [2, 3-d] pyrimidine was transformed into Pyrrolo [2, 3-d] …
Number of citations: 3 www.xisdxjxsu.asia
EA Meade, LM Beauchamp - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
4‐Benzylamino‐6‐methyl‐1H‐pyrrolo[3,2‐c]pyridine (2) and 4‐benzylamino‐6‐methyl‐1H‐pyrrolo[2,3‐b]pyridine (3) were synthesized as deaza analogues of the anxiolytic agent 4‐…
Number of citations: 13 onlinelibrary.wiley.com
TI Aarhus, V Teksum, A Unger… - European Journal of …, 2023 - Wiley Online Library
The colony‐stimulating factor 1 receptor (CSF1R) is a protein kinase emerging as an attractive target with clinical relevance in cancer, CNS and inflammatory diseases. Molecular …
A Gangjee, Y Zhao, L Lin, S Raghavan… - Journal of medicinal …, 2010 - ACS Publications
Two classes of molecules were designed and synthesized based on a 6-CH 3 cyclopenta[d]pyrimidine scaffold and a pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidines …
Number of citations: 83 pubs.acs.org
T Akaki, Y Bessho, T Ito, S Fujioka, M Ubukata… - Bioorganic & Medicinal …, 2021 - Elsevier
A fragment-based lead discovery approach was applied to Pyruvate Dehydrogenase Kinases (PDHKs) to discover inhibitors against the ATP binding site with novel chemotypes. X-ray …
Number of citations: 7 www.sciencedirect.com
D Lee Walmsley, JB Murray, P Dokurno… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase DYRK1A has been implicated in regulation of a variety of cellular processes associated with cancer progression, including cell cycle control, DNA damage …
Number of citations: 27 pubs.acs.org
P Naus, O Caletkova, P Konecny… - Journal of Medicinal …, 2014 - ACS Publications
A series of 80 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides bearing a methoxy, methylsulfanyl, methylamino, dimethylamino, methyl, or oxo group at position 6, or 2,6-…
Number of citations: 92 pubs.acs.org

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